molecular formula C20H22FNO3 B6418212 2-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide CAS No. 1091075-11-4

2-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide

Cat. No. B6418212
CAS RN: 1091075-11-4
M. Wt: 343.4 g/mol
InChI Key: IYGVREOGWACSJG-UHFFFAOYSA-N
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Description

The compound “2-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide” is an organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent .


Molecular Structure Analysis

The molecular structure of this compound would be based on the connectivity of its atoms, which can be inferred from its name. It would have a benzamide core, with a fluoro substituent at the 2-position and a methoxyphenyl group attached via an oxane ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. Again, without specific data on this compound, it’s not possible to provide this information .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity, toxicity, and other factors. Without specific data on this compound, it’s not possible to provide this information .

properties

IUPAC Name

2-fluoro-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3/c1-24-18-9-5-3-7-16(18)20(10-12-25-13-11-20)14-22-19(23)15-6-2-4-8-17(15)21/h2-9H,10-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGVREOGWACSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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